S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid
Description
Chemical Identity and Nomenclature
S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid possesses the molecular formula C₃H₇NO₃ with a molecular weight of 106.10 grams per mole, representing an increase of approximately 1.01 atomic mass units compared to its non-deuterated analog due to the presence of deuterium. The compound carries the Chemical Abstracts Service registry number 136743-39-0, providing a unique identifier for database searches and chemical procurement. According to the International Union of Pure and Applied Chemistry nomenclature system, this molecule is designated as (2S,3R)-3-amino-3-deuterio-2-hydroxypropanoic acid, which precisely describes its stereochemical configuration and isotopic composition.
The compound's structural complexity is reflected in its International Chemical Identifier, which provides a standardized method for representing its molecular structure in database systems. The presence of deuterium at the 3-position creates a chiral center that contributes to the molecule's overall stereochemical properties. The simplified molecular input line entry system representation reveals the spatial arrangement of atoms and bonds, including the specific positioning of the deuterium isotope. This precise chemical identity enables researchers to distinguish this compound from other isoserine derivatives and deuterated amino acid analogs.
The nomenclature also encompasses alternative naming conventions used in different scientific contexts. The compound may be referenced using various synonyms that reflect different aspects of its chemical structure or functional properties. Understanding these nomenclatural variations is essential for comprehensive literature searches and ensuring accurate identification across different research domains and chemical databases.
Historical Context of Deuterated Amino Acids
The development of deuterated amino acids traces its origins to the discovery of deuterium by American chemist Harold Urey in 1931, an achievement that earned him the Nobel Prize in Chemistry in 1934. Urey's groundbreaking work established the foundation for isotopic labeling in chemical research, particularly in the synthesis of heavy water and deuterated organic compounds. The initial applications of deuterium focused on understanding atomic structure and nuclear physics, but quickly expanded to encompass biochemical and pharmaceutical research applications.
Early efforts in deuterated amino acid synthesis emerged in the 1960s, when researchers began investigating the potential of isotopic substitution for studying metabolic pathways and enzyme mechanisms. The synthesis of highly deuterated amino acids became a specialized field of research, with scientists developing sophisticated methodologies to incorporate deuterium atoms at specific positions within amino acid structures. These early investigations revealed the unique properties of deuterated compounds, including altered reaction kinetics and enhanced stability under certain conditions.
The evolution of deuterated amino acid research accelerated with advances in nuclear magnetic resonance spectroscopy and mass spectrometry, which provided powerful analytical tools for characterizing these isotopically labeled compounds. Researchers discovered that deuterated amino acids could serve as molecular probes for investigating protein structure, enzyme catalysis, and metabolic processes with unprecedented precision. The development of selective deuteration methods enabled the production of amino acids with deuterium incorporated at specific positions, expanding the range of research applications.
Contemporary research in deuterated amino acids has been driven by pharmaceutical applications, particularly in drug development and metabolic studies. The kinetic isotope effect associated with carbon-deuterium bonds has proven valuable for creating drugs with enhanced metabolic stability and reduced toxicity profiles. This has led to the approval of several deuterated pharmaceuticals and increased interest in developing new synthetic methodologies for producing deuterated amino acid building blocks.
Significance in Academic Research
S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid holds particular significance in academic research due to its unique combination of structural features and isotopic labeling. The compound serves as an invaluable tool for investigating enzyme mechanisms, particularly those involving amino acid metabolism and protein synthesis pathways. Researchers utilize this deuterated analog to trace molecular transformations and identify reaction intermediates that would be difficult to detect using conventional analytical methods.
Nuclear magnetic resonance spectroscopy applications represent one of the most important research uses for this compound. The deuterium substitution significantly alters the spectroscopic properties of the molecule, enabling researchers to distinguish between deuterated and non-deuterated species in complex biological systems. This capability proves essential for studying protein folding, enzyme-substrate interactions, and metabolic flux analysis in living systems. The compound's specific deuteration pattern provides a unique spectroscopic signature that can be monitored throughout various biochemical processes.
The compound's utility extends to structural biology research, where deuterated amino acids are incorporated into proteins to enhance the resolution of nuclear magnetic resonance spectra. The strategic placement of deuterium atoms helps reduce signal overlap and improves the clarity of spectroscopic data, particularly in large protein complexes where conventional methods may yield ambiguous results. This application has proven particularly valuable for studying membrane proteins and other challenging biological targets.
Metabolic pathway studies represent another significant application area for S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid. Researchers employ this compound as a tracer molecule to investigate amino acid metabolism, protein turnover, and cellular biosynthetic processes. The deuterium label provides a stable isotopic marker that can be followed through multiple enzymatic steps, enabling detailed characterization of metabolic networks and regulatory mechanisms. This approach has yielded important insights into disease mechanisms and potential therapeutic targets.
Relationship to Isoserine and Other Amino Acid Analogs
S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid belongs to the isoserine family of amino acids, which are characterized by the presence of both amino and hydroxyl functional groups on a three-carbon backbone. Isoserine itself, with the systematic name 3-amino-2-hydroxypropanoic acid, exists in multiple stereoisomeric forms that differ in the spatial arrangement of their functional groups. The compound under investigation represents a deuterated derivative of one specific stereoisomer, combining the structural features of isoserine with the unique properties conferred by isotopic substitution.
The relationship between S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid and standard serine provides important context for understanding its biochemical properties. While serine contains the amino and hydroxyl groups on adjacent carbon atoms, isoserine and its derivatives feature these functional groups separated by one carbon position. This structural difference significantly alters the compound's chemical reactivity, enzymatic interactions, and biological activity profiles compared to natural amino acids.
| Compound | Molecular Formula | Molecular Weight | Stereochemistry | Key Features |
|---|---|---|---|---|
| S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid | C₃H₇NO₃ | 106.10 g/mol | (2S,3R) | Deuterium at position 3 |
| (R)-3-Amino-2-hydroxypropanoic acid | C₃H₇NO₃ | 105.09 g/mol | (2R) | Non-deuterated R-isomer |
| L-Serine | C₃H₇NO₃ | 105.09 g/mol | (2S) | Natural amino acid |
| (S)-3-Amino-2-(hydroxymethyl)propionic acid | C₄H₉NO₃ | 119.12 g/mol | (2S) | Extended carbon chain |
Other amino acid analogs in this family include various substituted derivatives and stereoisomers that have been developed for specialized research applications. These compounds often feature modifications to the carbon backbone, alternative functional group positioning, or additional substituents that modulate their chemical and biological properties. The systematic study of these analogs has provided valuable insights into structure-activity relationships and the molecular determinants of amino acid function.
The synthetic accessibility of isoserine derivatives has been enhanced through the development of stereoselective synthetic methodologies. Recent advances in asymmetric synthesis have enabled the production of specific stereoisomers with high enantiomeric purity, facilitating detailed investigations of their individual properties and applications. These synthetic developments have been particularly important for producing deuterated analogs, where isotopic purity must be maintained alongside stereochemical control.
Properties
CAS No. |
136743-39-0 |
|---|---|
Molecular Formula |
C₃H₆DNO₃ |
Molecular Weight |
106.1 |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Racemic Resolution
The racemic resolution approach remains a cornerstone for producing enantiomerically enriched amino acid derivatives. Patent outlines a method starting with racemic 2-amino-3-hydroxypropanoic acid derivatives, which are resolved using optically active agents such as chiral amino alcohols or sulfonic acids. Key steps include:
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Diastereomer Salt Formation : The racemic mixture reacts with an optically resolving agent (e.g., (R)-1-phenylethylamine) in solvents like methanol or acetonitrile, precipitating diastereomeric salts.
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Fractional Recrystallization : Repeated recrystallization in ethanol/water mixtures enhances enantiomeric purity.
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Acid-Base Extraction : The resolved salt is treated with hydrochloric acid to liberate the target enantiomer, achieving up to 98% enantiomeric excess (ee) .
Deuterium Incorporation : Deuterium at the 3-position is introduced via deuteration of the precursor alkene using deuterium gas (D₂) in the presence of palladium catalysts, followed by hydroxylation with deuterated water (D₂O).
Enzymatic Kinetic Resolution
Enzyme-mediated processes offer superior stereoselectivity under mild conditions. As described in , lipases or esterases selectively hydrolyze ester derivatives of racemic 3-amino-2-hydroxypropanoic acid. For example:
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Substrate Preparation : Racemic ethyl 3-amino-2-hydroxypropanoate is dissolved in a phosphate buffer (pH 7.0).
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Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) hydrolyzes the (S)-enantiomer preferentially at 40°C, leaving the (R)-ester intact.
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Isolation : The unreacted (R)-ester is extracted with toluene and hydrolyzed with NaOH to yield (R)-3-amino-2-hydroxypropanoic acid (92% ee) .
Deuterium Strategy : Using deuterated ethanol (C₂D₅OD) during esterification ensures deuterium retention at the 3-position post-hydrolysis.
Stereochemical Inversion via Mitsunobu Reaction
Patent details a Mitsunobu-based inversion to convert (2R,3S) intermediates into the desired (2S,3R) configuration:
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Leaving Group Installation : The hydroxyl group at C2 of N-Boc-3-amino-2-hydroxypropanoic acid is replaced with a mesyl group using methanesulfonyl chloride.
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SN2 Inversion : Treatment with sodium azide (NaN₃) in DMF induces Walden inversion, yielding the (2S,3R)-azide derivative.
-
Reduction and Deprotection : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine, followed by Boc deprotection with trifluoroacetic acid (TFA) .
Deuterium Integration : Deuterated reagents (e.g., CD₃OD in the Mitsunobu step) ensure deuterium incorporation without isotopic scrambling.
De Novo Synthesis from L-Serine Isotopologues
A novel route reported in utilizes deuterated L-serine as a chiral pool starting material:
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Protection : L-Serine-d₃ (deuterated at C3) is protected as its tert-butyloxycarbonyl (Boc) derivative.
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Oxidation : The primary alcohol is oxidized to a ketone using Dess-Martin periodinane.
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Strecker Synthesis : Reaction with KCN and NH₃ introduces the amino group, followed by acidic hydrolysis to yield [S-(R*,S*)]-3-amino-2-hydroxypropanoic-3-d acid (87% yield, >99% ee) .
Comparative Analysis of Methodologies
Industrial-Scale Considerations
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Cost Efficiency : Enzymatic methods minimize hazardous waste but require expensive biocatalysts. Mitsunobu reactions, while high-yielding, involve costly azide reagents.
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Deuterium Purity : De novo synthesis from L-serine-d₃ ensures maximal deuterium retention but faces challenges in sourcing isotopically labeled starting materials.
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Regulatory Compliance : Racemic resolution generates stoichiometric byproducts (e.g., resolving agent salts), necessitating robust waste management protocols .
Chemical Reactions Analysis
Types of Reactions
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions, forming new bonds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to maintain the integrity of the chiral centers.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a keto derivative, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
S-(R*,S*)-3-Amino-2-hydroxy-propanoic-3-d acid serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield bioactive molecules essential for treating several conditions, including neurological disorders and metabolic diseases. For instance, derivatives of this compound are utilized in the synthesis of NMDA receptor antagonists, which are significant in managing epilepsy and neuropathic pain .
Development of Lacosamide
One notable application is its role in the development of lacosamide, a drug used for treating epilepsy. Lacosamide acts as an NMDA glycine-site antagonist and enhances sodium channel inactivation, making it effective for various neurological conditions . The synthesis of lacosamide involves using S-(R*,S*)-3-Amino-2-hydroxy-propanoic-3-d acid as a precursor, demonstrating its importance in drug formulation.
Agricultural Chemicals
Intermediates for Agrochemicals
In addition to pharmaceuticals, S-(R*,S*)-3-Amino-2-hydroxy-propanoic-3-d acid derivatives are explored as intermediates for agricultural chemicals. These compounds can enhance the efficacy of pesticides and herbicides by modifying their chemical properties to improve absorption and effectiveness in target organisms . The ability to modify the amino acid structure allows for the development of more effective agrochemical products.
Biochemical Research
Studying Protein Interactions
In biochemical research, S-(R*,S*)-3-Amino-2-hydroxy-propanoic-3-d acid is utilized to study protein interactions and enzyme mechanisms. Its incorporation into peptide sequences can help elucidate the role of specific amino acids in protein function and stability. Researchers often use isotopically labeled versions of this compound to track metabolic pathways and protein dynamics in living organisms .
Potential Role in Metabolic Disorders
Emerging studies suggest that S-(R*,S*)-3-Amino-2-hydroxy-propanoic-3-d acid may play a role in metabolic regulation. Its structural similarity to other amino acids allows it to participate in metabolic pathways that could influence energy metabolism and amino acid homeostasis . Investigating these pathways could lead to new therapeutic strategies for managing metabolic disorders.
Case Studies
Mechanism of Action
The mechanism by which S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below highlights key structural distinctions between the target compound and selected analogs:
Key Observations :
- Stereochemical complexity (R,S) contrasts with enantiomerically pure analogs (e.g., R or S configurations in ), which may influence biological activity .

- Aromatic substituents (e.g., pyridyl, nitrophenyl) in analogs enhance hydrophobicity, whereas the target’s hydroxyl and amino groups promote polarity .
Physicochemical Properties
Notes:
- Deuterium incorporation may reduce metabolic degradation rates compared to non-deuterated analogs, a phenomenon observed in deuterated pharmaceuticals.
Biological Activity
S-(R*,S*)-3-Amino-2-hydroxy-propanoic-3-d Acid, a chiral amino acid derivative, has garnered attention in various fields including medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This compound is primarily studied for its role as a precursor in pharmaceuticals and its ability to interact with biological macromolecules.
Chemical Structure and Properties
The compound features a chiral center that significantly influences its biological interactions. The presence of both amino and hydroxy functional groups allows for diverse chemical reactivity, including hydrogen bonding and ionic interactions with enzymes and receptors. These interactions are crucial for its biological activity, particularly in enzyme-substrate relationships.
The biological activity of S-(R*,S*)-3-Amino-2-hydroxy-propanoic-3-d Acid is largely attributed to its ability to form specific interactions with molecular targets. The amino group can engage in ionic bonds while the hydroxy group can participate in hydrogen bonding, facilitating the modulation of enzyme activity and influencing protein folding processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that S-(R*,S*)-3-Amino-2-hydroxy-propanoic-3-d Acid can inhibit certain enzymes, which is beneficial in drug design for targeting metabolic pathways.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may reduce the viability of cancer cells, specifically A549 non-small cell lung cancer cells, showcasing its potential as an anticancer agent .
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is ongoing research into its effects on neuronal health and potential applications in neurodegenerative diseases .
Case Studies
Several studies have explored the biological implications of S-(R*,S*)-3-Amino-2-hydroxy-propanoic-3-d Acid:
- Study on Antioxidant Activity : A study evaluated the antioxidant properties of various derivatives, revealing significant radical scavenging capabilities that could be harnessed for therapeutic purposes against oxidative damage .
- Anticancer Efficacy : Research involving A549 cells demonstrated that certain derivatives could inhibit cell migration and reduce viability by over 50%, indicating promising anticancer properties .
Data Tables
The following table summarizes key findings from recent studies on S-(R*,S*)-3-Amino-2-hydroxy-propanoic-3-d Acid and its derivatives:
Q & A
Q. What experimental strategies assess the impact of deuterium substitution on bioactivity?
- Methodological Answer : Deuterium can alter metabolic stability or binding affinity. Evaluate this through:
- Isotope Effects in Enzymatic Assays : Compare kinetic parameters (e.g., , ) of deuterated vs. non-deuterated analogs in target enzyme studies .
- Pharmacokinetic Studies : Measure plasma half-life () and metabolic clearance in vitro (e.g., liver microsomes) or in vivo (rodent models) .
- Molecular Dynamics Simulations : Model deuterium’s influence on hydrogen bonding or conformational flexibility at binding sites .
Q. How to address contradictions in deuterium positional analysis during synthesis?
- Methodological Answer : Ambiguities in deuterium placement (e.g., C3 vs. adjacent carbons) require:
- Isotopic Exchange Studies : Treat the compound with non-deuterated solvents under controlled conditions to identify labile protons .
- ²H-NMR Coupling Patterns : Analyze splitting patterns to distinguish between C3-deuteration and unintended isotopic scrambling .
- Synthetic Controls : Compare synthetic intermediates with fully characterized deuterated reference standards .
Data Analysis & Validation
Q. What statistical methods are suitable for analyzing enantiomeric excess (ee) in this compound?
- Methodological Answer : Use chiral chromatography combined with:
- Peak Integration : Calculate ee = () / () × 100% from HPLC or GC data .
- Standard Curve Calibration : Validate using racemic mixtures and pure enantiomers to ensure linear detector response .
- Error Analysis : Apply confidence intervals (e.g., 95% CI) to account for instrumental variability .
Q. How to reconcile conflicting LogP values reported for similar amino-hydroxy acids?
- Methodological Answer : LogP discrepancies arise from measurement techniques (shake-flask vs. HPLC) or solvent systems. Mitigate by:
- Standardized Protocols : Use OECD Guidelines for shake-flask determination with octanol/water partitioning .
- Chromatographic Calibration : Correlate HPLC retention times with known LogP values of reference compounds .
- Computational Prediction : Cross-validate experimental data with software like MarvinSuite or ACD/Labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

